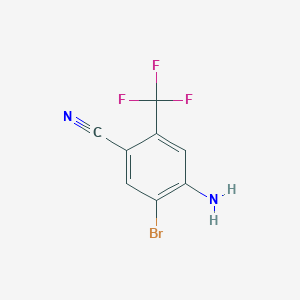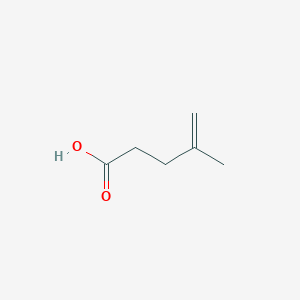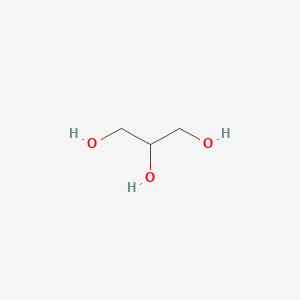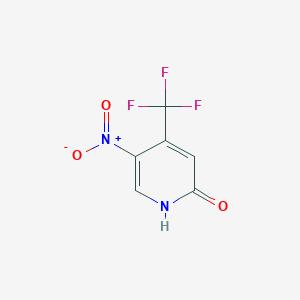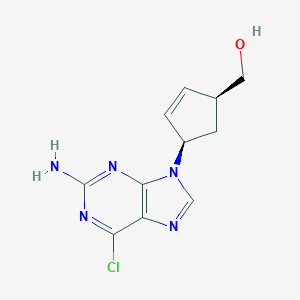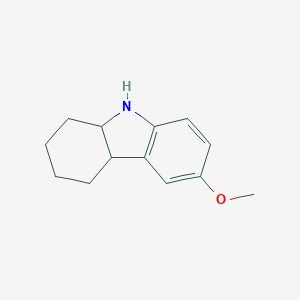
2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-Carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-Carbazole is a heterocyclic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The methoxy group at the 6-position of the carbazole ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-Carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and cyclohexanone.
Cyclization: The key step involves the cyclization of the intermediate to form the carbazole ring. This is usually achieved through a Pictet-Spengler reaction, where the amine group of 2-methoxyaniline reacts with the carbonyl group of cyclohexanone under acidic conditions.
Reduction: The resulting intermediate is then reduced to form the hexahydrocarbazole structure. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-Carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the carbazole ring. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens and nitrating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon
Substitution: Halogens, nitrating agents
Major Products
Oxidation: Quinone derivatives
Reduction: Fully hydrogenated carbazole derivatives
Substitution: Halogenated or nitrated carbazole derivatives
Scientific Research Applications
2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-Carbazole has a wide range of applications in scientific research:
Organic Electronics: The compound is used as a donor unit in the synthesis of fluorescent dyes for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Material Science: The compound is utilized in the development of new materials with unique electronic and optical properties.
Chemical Synthesis: It acts as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-Carbazole depends on its application:
In Organic Electronics: The compound functions as a donor unit, facilitating the transfer of electrons in OLEDs and DSSCs. The methoxy group enhances its electron-donating ability, improving the efficiency of these devices.
In Pharmaceuticals: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved vary depending on the specific pharmaceutical application.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Similar structure but with a methyl group instead of a methoxy group.
6-Methoxy-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one: Another methoxy-substituted heterocyclic compound with different ring structure.
Uniqueness
2,3,4,4a,9,9a-hexahydro-6-methoxy-1H-Carbazole stands out due to its unique combination of a carbazole ring and a methoxy group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring efficient electron donation and specific reactivity.
Properties
IUPAC Name |
6-methoxy-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,10,12,14H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLARBCSJNMGFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3C2CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[Amino(phenyl)methyl]phosphonic acid](/img/structure/B168688.png)
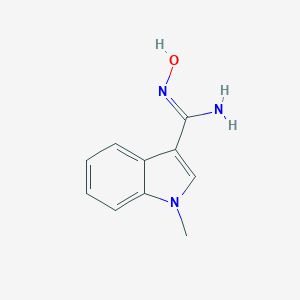
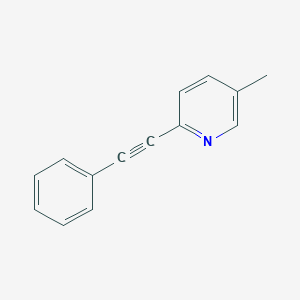



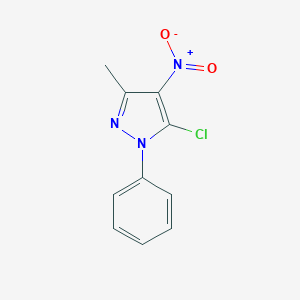
![1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI)](/img/structure/B168709.png)
